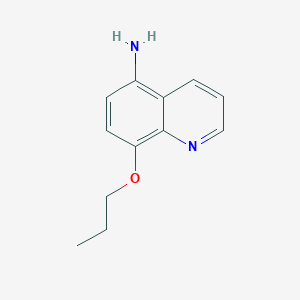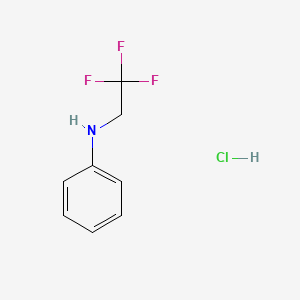
N-(2,2,2-trifluoroethyl)aniline hydrochloride
Vue d'ensemble
Description
“N-(2,2,2-trifluoroethyl)aniline hydrochloride” is a chemical compound with the molecular formula C8H9ClF3N . It has a molecular weight of 211.61 g/mol . This compound is used as a reagent in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors .
Synthesis Analysis
The synthesis of “this compound” can be achieved through an iron porphyrin-catalyzed N-trifluoroethylation of anilines . This one-pot N–H insertion reaction is conducted via cascade diazotization/ N -trifluoroethylation reactions . The transformation can afford a wide range of N -trifluoroethylated anilines in good yields using readily available primary amines and secondary anilines as starting materials .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H8F3N.ClH/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5,12H,6H2;1H . The Canonical SMILES representation is: C1=CC=C(C=C1)NCC(F)(F)F.Cl .Chemical Reactions Analysis
“this compound” can undergo N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This reaction is conducted via cascade diazotization/ N -trifluoroethylation reactions .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 211.61 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are 211.0375615 g/mol . The Topological Polar Surface Area is 12 Ų . The Heavy Atom Count is 13 . The Formal Charge is 0 .Applications De Recherche Scientifique
Genotoxic Activities
Research on aniline and its metabolites, including compounds related to N-(2,2,2-trifluoroethyl)aniline hydrochloride, has focused on their potential genotoxic effects. Aniline hydrochloride, for instance, has been associated with tumor formation in the spleen of rats, attributed to chronic high-dose damage and oxidative stress rather than direct genotoxicity. This suggests a complex interaction between aniline compounds and biological systems that could inform safety assessments and mechanism-based studies (Bomhard & Herbold, 2005).
Synthetic Pathways and Structural Properties
This compound can serve as an intermediate in the synthesis of various compounds. For instance, the reaction of chloral with substituted anilines has been studied for the formation of novel compounds, showcasing the versatility of aniline derivatives in synthetic organic chemistry. Such studies reveal the potential of this compound in facilitating diverse synthetic routes and contributing to the development of new materials (Issac & Tierney, 1996).
Phase Behavior in Solutions
The solubility and phase behavior of ionic liquids with aniline derivatives, including this compound, have been extensively studied. These investigations are crucial for applications in separation processes, electrochemical systems, and the development of new solvents. The insights from these studies contribute to the understanding of how aniline derivatives interact in various media, which has implications for their practical applications in industry and research (Visak et al., 2014).
Environmental and Catalytic Applications
Aniline derivatives are also explored for their environmental impact and potential in catalysis. The oxidation processes involving aniline and its derivatives, including the treatment and detoxification of industrial wastes, are of significant interest. Studies in this area aim to develop more efficient and environmentally friendly methods for dealing with pollutants and enhancing the performance of catalytic systems (Oliviero, Barbier, & Duprez, 2003).
Safety and Hazards
“N-(2,2,2-trifluoroethyl)aniline hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
“N-(2,2,2-trifluoroethyl)aniline hydrochloride” is used as a reagent in the synthesis of arachidonylethanolamide analogs . These analogs show affinity for CB1 and CB2 cannabinoid receptors , indicating potential applications in medicinal and agrochemistry. The development of new synthetic methods for the introduction of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry .
Mécanisme D'action
Target of Action
The primary target of N-(2,2,2-trifluoroethyl)aniline hydrochloride is anilines . Anilines are organic compounds that consist of a phenyl group attached to an amino group. They are widely used in the synthesis of various organic compounds, including dyes, drugs, and polymers .
Mode of Action
This compound interacts with its targets through a one-pot N–H insertion reaction . This reaction is conducted via a cascade of diazotization and N-trifluoroethylation reactions . The compound acts as a fluorine source in this process .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the N-trifluoroethylation of anilines . This pathway leads to the formation of a wide range of N-trifluoroethylated anilines . These products are important platform chemicals in synthetic organic, medicinal, and agrochemistry .
Result of Action
The result of the action of this compound is the formation of N-trifluoroethylated anilines .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the reaction is conducted in an aqueous solution , suggesting that the compound’s action, efficacy, and stability may be affected by factors such as pH, temperature, and the presence of other substances in the solution.
Propriétés
IUPAC Name |
N-(2,2,2-trifluoroethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5,12H,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBQCJLKOQCTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



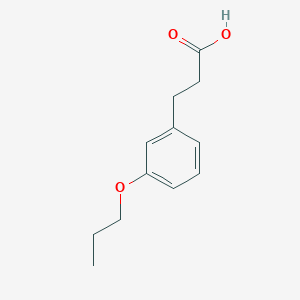
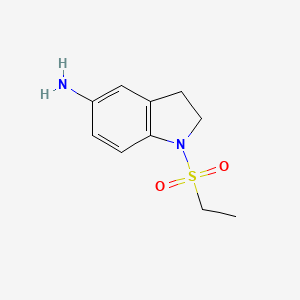
![3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3168376.png)
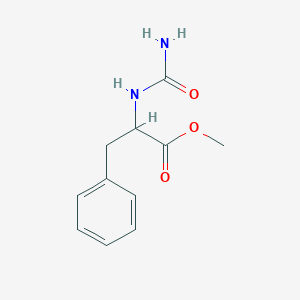
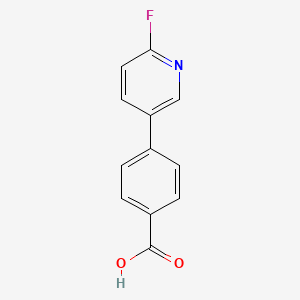
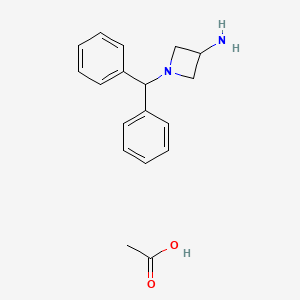
![methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B3168403.png)
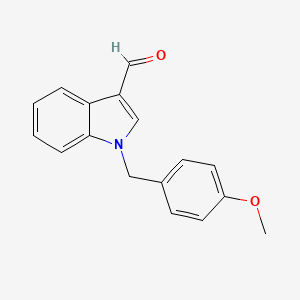

![(R)-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3168431.png)
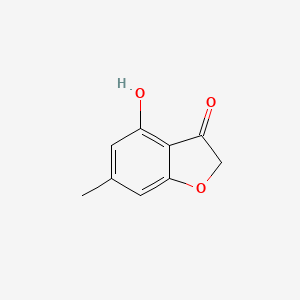

![(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B3168454.png)
